molecular formula C17H16O4 B600649 5,7-Dimethoxyflavanone CAS No. 36052-66-1

5,7-Dimethoxyflavanone

Cat. No.: B600649
CAS No.: 36052-66-1
M. Wt: 284.31
InChI Key:
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Description

5,7-Dimethoxyflavanone is a flavonoid compound predominantly found in the rhizomes of Kaempferia parviflora, a plant native to Southeast Asia. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . Its chemical structure consists of a flavanone backbone with methoxy groups attached at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dimethoxyflavanone can be synthesized through various chemical reactions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of palladium on charcoal as a catalyst . Another method includes the reaction of 5,7-dihydroxyflavanone with methanol in the presence of an acid catalyst to introduce the methoxy groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Kaempferia parviflora. The rhizomes are processed using solvents like methanol and dichloromethane, followed by chromatographic separation to isolate the compound .

Comparison with Similar Compounds

5,7-Dimethoxyflavanone can be compared with other similar flavonoid compounds:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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